molecular formula C15H19BrN2O5 B11784619 tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate

tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate

Katalognummer: B11784619
Molekulargewicht: 387.23 g/mol
InChI-Schlüssel: WFQMJBVQXONRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrN2O5 and a molecular weight of 387.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of 2-bromo-4-nitroaniline with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 2-(2-chloro-4-nitrophenyl)morpholine-4-carboxylate
  • tert-Butyl 2-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate
  • tert-Butyl 2-(2-iodo-4-nitrophenyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications .

Eigenschaften

Molekularformel

C15H19BrN2O5

Molekulargewicht

387.23 g/mol

IUPAC-Name

tert-butyl 2-(2-bromo-4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-6-7-22-13(9-17)11-5-4-10(18(20)21)8-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3

InChI-Schlüssel

WFQMJBVQXONRET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.